![molecular formula C20H17N3O6 B5509066 N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

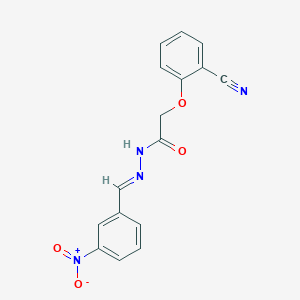

The synthesis of benzohydrazide derivatives, including compounds related to N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide, involves condensation reactions between hydrazides and aldehydes to form hydrazone compounds. For instance, the synthesis and characterization of 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate and its analogs have been detailed, highlighting the steps and conditions for forming these complex structures (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized using X-ray crystallography, revealing detailed information about their crystal packing, hydrogen bonding, and overall molecular geometry. For example, studies on solvated N'-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide have shown that these molecules display trans configurations with respect to the C=N double bonds and are stabilized by hydrogen bonds and weak π...π interactions (Ma, 2013).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. They can undergo nucleophilic addition reactions, cyclization, and condensation reactions, forming complex structures with potential biological activities. For instance, the formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines under specific conditions highlights the reactive nature of these compounds (Johnston et al., 1987).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Schiff base compounds, including those related to the chemical structure , have been synthesized and characterized through various analytical techniques. These include elemental analysis, FT-IR, NMR spectroscopy, and single-crystal X-ray analysis. These compounds are notable for their structural integrity and potential bioactive properties, providing a foundation for further biological studies and applications (Sirajuddin et al., 2013).

Biological Activities and Applications

- The synthesized Schiff base compounds have been evaluated for a range of biological activities. They exhibit remarkable antibacterial, antifungal, and antioxidant properties. Such activities make them potential candidates for the development of new antimicrobial and antioxidant agents. Their interaction with salmon sperm DNA suggests potential applications in understanding DNA-binding properties and designing molecules with specific biological targets (Sirajuddin et al., 2013).

- Additionally, these compounds have shown inhibitory activities against enzymes such as urease, suggesting their potential use in treating diseases associated with urease activity. Molecular docking studies further support their application in drug design and discovery processes, providing insights into their mode of action at the molecular level (Qu et al., 2015).

Antimicrobial and Antioxidant Properties

- The antimicrobial activities of similar Schiff base compounds have been extensively studied, showing efficacy against various bacterial and fungal strains. This includes activity against drug-resistant strains, highlighting their potential as novel antimicrobial agents. The presence of electron-withdrawing groups, such as nitro groups, in these compounds has been linked to their enhanced antimicrobial efficacy (Han, 2013).

- Their antioxidant properties, as demonstrated through DPPH radical scavenging assays, suggest these compounds could be developed into new antioxidant therapies. The structural features of these compounds, particularly their ability to donate electrons, play a crucial role in their antioxidant activity, offering a promising avenue for therapeutic development (Sirajuddin et al., 2013).

Propiedades

IUPAC Name |

N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-27-19-11-15(12-21-22-20(24)18-3-2-10-28-18)6-9-17(19)29-13-14-4-7-16(8-5-14)23(25)26/h2-12H,13H2,1H3,(H,22,24)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMQUBFSNOPDF-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)